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Cat. No.: B11925106

Get Quote

Executive Summary
Dimethyl-pyrrole-carbaldehydes represent a privileged scaffold in medicinal chemistry, serving

as critical pharmacophores and intermediates for porphyrin sensitizers, antimicrobial agents,

and kinase inhibitors.[1] Unlike simple pyrroles, the integration of an aldehyde moiety with dual

methyl substitutions creates a unique electronic and steric environment that enhances

lipophilicity and reactivity.[1]

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically

comparing its performance against monomethylated analogs, halogenated derivatives, and

standard clinical benchmarks.[1] Analysis reveals that while the parent aldehyde exhibits

moderate baseline activity, its conversion into hydrazone or Schiff base derivatives significantly

amplifies cytotoxicity and antimicrobial potency, often surpassing standard controls in specific

resistant strains.[1]

Chemical Architecture & SAR Logic
The core efficacy of dimethyl-pyrrole-carbaldehydes stems from three structural pillars:
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The Pyrrole Core: Acts as an electron-rich aromatic system capable of

-

stacking interactions with biological targets (e.g., DNA, enzymes).[1]

The Aldehyde Handle (C=O): A reactive electrophile facilitating covalent bonding or hydrogen

bonding.[1] It is the primary site for derivatization into bioactive hydrazones/imines.[1]

Dimethyl Substitution (2,5- or 3,5-positions):

Steric Effect: Blocks metabolic oxidation at susceptible ring positions.[1]

Lipophilic Effect: Increases

, enhancing membrane permeability compared to unsubstituted pyrroles.[1]

SAR Visualization: The Optimization Pathway
The following diagram maps the structural modifications and their direct impact on biological

activity.
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Figure 1: Structural optimization pathways for dimethyl-pyrrole-carbaldehydes. Derivatization of

the aldehyde group yields the highest potency gains.
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Comparative Performance Analysis
Scenario A: Antimicrobial Efficacy
(Antibacterial/Antitubercular)
Objective: Evaluate the potency of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde derivatives against

resistant strains compared to standard antibiotics.

Comparative Data: Research indicates that while the parent aldehyde has moderate activity, its

hydrazone derivatives (specifically N-acylhydrazones) exhibit superior potency against

Mycobacterium tuberculosis.[1]

Compound
Class

Specific
Derivative

Target
Organism

MIC (µg/mL)
Comparison to
Standard

Parent Scaffold

3,5-dimethyl-1H-

pyrrole-2-

carbaldehyde

M. tuberculosis

H37Rv
> 6.0

Inactive

compared to

controls

Derivative

Ethyl-4-{[-(1-(2-

(4-

nitrobenzoyl)hydr

azono)ethyl]}-3,5

-dimethyl...[2][3]

M. tuberculosis

H37Rv
0.7

Comparable to

Ethambutol (0.5

µg/mL)

N-Aryl Variant

N-(4-

chlorophenyl)-2,5

-dimethyl-

pyrrole-3-

carbaldehyde

S. aureus 4 - 8 Moderate activity

Standard Ethambutol
M. tuberculosis

H37Rv
0.5 Benchmark

Insight: The conversion of the aldehyde to a hydrazone introduces additional hydrogen bond

donors/acceptors and extends the conjugated system, likely facilitating tighter binding to the

target enzyme (e.g., Enoyl-ACP reductase).[1]
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Scenario B: Anticancer Cytotoxicity
Objective: Assess antiproliferative activity against human cancer cell lines (HeLa, MCF-7,

HepG2).[1][4]

Comparative Data: The dimethyl-pyrrole-carbaldehyde scaffold is often compared to

halogenated pyrroles (like marinopyrroles) and fused systems.

Compound Cell Line IC50 (µM)
Selectivity
Index (SI)

Performance
Notes

Dimethyl-Pyrrole-

Hydrazone (1C)

Melanoma (SH-

4)
44.63 3.83

High selectivity;

induces S-phase

arrest.[5]

Alkynylated

Pyrrole

Glioblastoma

(U251)
2.29 N/A

High potency but

lower selectivity.

[1][6]

Marinopyrrole A

(Natural)
Colon (HCT-116) ~6.1 Low

Potent but

synthetically

complex.

Standard Doxorubicin Various < 1.0
High potency,

high toxicity.[1]

Insight: While less potent than Doxorubicin, the dimethyl-pyrrole derivatives offer a better

Selectivity Index (SI), reducing toxicity to normal cells (e.g., HUVECs).[1] The 2,5-dimethyl

substitution pattern is critical for maintaining the planar geometry required for DNA intercalation

or kinase inhibition.[1]

Mechanistic Insights
The biological activity of this scaffold is governed by two primary mechanisms:

Schiff Base Formation (Bio-covalent Capture): The aldehyde group at C-2 or C-3 is highly

reactive toward primary amines in biological substrates (e.g., lysine residues in proteins),

forming Schiff bases (imines).[1]
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Observation: Derivatives where the aldehyde is already converted to a stable hydrazone

often show higher specificity because they interact via non-covalent fitting (lock-and-key)

rather than non-specific covalent modification.

Redox Modulation: The electron-rich pyrrole ring can act as a scavenger for Reactive

Oxygen Species (ROS).

Data: 3,4-dimethyl-1H-pyrrole-2-carbohydrazide derivatives have demonstrated significant

antioxidant capacity in DPPH assays, protecting PC12 cells from oxidative stress.

Experimental Protocols
Protocol 1: Synthesis of Dimethyl-Pyrrole-
Carbaldehydes
This workflow combines the Paal-Knorr condensation (ring formation) with the Vilsmeier-Haack

reaction (formylation).

Reagents:

Acetonylacetone (2,5-hexanedione)[1]

Primary Amine (e.g., Aniline derivatives)[1]

POCl3 / DMF (Vilsmeier Reagent)[1]

Step-by-Step Methodology:

Ring Synthesis (Paal-Knorr):

Mix acetonylacetone (10 mmol) and substituted aniline (10 mmol) in ethanol (20 mL).

Add catalytic acetic acid (5 drops).[1]

Reflux at 80°C for 3-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

Validation: Disappearance of diketone spot.[1]

Evaporate solvent and recrystallize from ethanol to yield N-aryl-2,5-dimethylpyrrole.
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Formylation (Vilsmeier-Haack):

Cool DMF (5 mL) to 0°C. Dropwise add POCl3 (12 mmol) under N2 atmosphere. Stir for

30 min to form the Vilsmeier salt.

Dissolve the pyrrole intermediate (10 mmol) in DMF and add slowly to the salt mixture.

Stir at 0°C for 1 hour, then heat to 60°C for 3 hours.

Hydrolysis: Pour reaction mixture into crushed ice/sodium acetate solution.

Precipitate is filtered, washed with water, and recrystallized.[1]

Protocol 2: Cytotoxicity Evaluation (MTT Assay)
Objective: Determine IC50 values for synthesized derivatives.

Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at 1 x 10^4 cells/well in DMEM.

Incubate for 24h at 37°C/5% CO2.

Treatment: Dissolve test compounds in DMSO (final conc < 0.1%). Prepare serial dilutions

(e.g., 100, 50, 25, 12.5, 6.25 µM). Add to wells in triplicate.

Incubation: Incubate for 48 hours.

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove medium.[1] Add 100 µL DMSO to dissolve formazan crystals.[1]

Measurement: Read absorbance at 570 nm using a microplate reader.

Calculation:

.[1] Plot dose-response curve to calculate IC50.

Synthesis Workflow Visualization
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Figure 2: Step-wise synthesis of dimethyl-pyrrole-carbaldehydes via Paal-Knorr and Vilsmeier-

Haack protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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